molecular formula C9H11NO2 B056835 3-Aminomethyl-phenylacetic acid CAS No. 113520-43-7

3-Aminomethyl-phenylacetic acid

Cat. No.: B056835
CAS No.: 113520-43-7
M. Wt: 165.19 g/mol
InChI Key: OMILONVYAUZURK-UHFFFAOYSA-N
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Description

3-Aminomethyl-phenylacetic acid is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biodegradation of Aromatic Compounds

3-Aminomethyl-phenylacetic acid, as part of aromatic compounds, is studied for its biodegradation capabilities. Escherichia coli has been recognized for its potential to use aromatic compounds as sole carbon and energy sources. The catabolism of aromatic compounds by E. coli involves several aromatic acids and amines, reflecting on the bacterium's ability to mineralize these compounds in various habitats. This knowledge is pivotal for metabolic engineering of E. coli for biodegradation and biotransformation of aromatics, serving environmental biotechnology (Díaz et al., 2001).

Electrochemical Detection of Amino Acids

The development of sensors and biosensors modified with conducting polymers and molecularly imprinted polymers for electrochemical detection of amino acids, including phenylalanine, has significant implications for medical and pharmaceutical applications. These advancements provide efficient devices for quality control of medicines and monitoring diseases associated with amino acids (Dinu & Apetrei, 2022).

Anticancer Research

Research into cinnamic acid derivatives, which include the structural functionality of this compound, has highlighted their potential as traditional and recent synthetic antitumor agents. The synthesis and biological evaluation of various cinnamoyl acids, esters, amides, hydrazides, and related derivatives have been extensively reviewed, underscoring the anticancer potentials of these compounds (De, Baltas, & Bedos-Belval, 2011).

Neurotransmitter and Protein Synthesis in Phenylketonuria

The pathogenesis of cognitive dysfunction in phenylketonuria (PKU) has been reviewed, focusing on the effects of disturbed large neutral amino acid (LNAA) transport from blood to brain on cerebral neurotransmitter and protein synthesis. Understanding these mechanisms is crucial for developing therapeutic interventions for PKU (de Groot et al., 2010).

Cell-Penetrating Peptides for Clinical Application

Cell-penetrating peptides (CPPs), which include amino acid sequences similar to this compound, have shown potential in the diagnosis and treatment of various disorders, including cancer and central nervous system disorders. Despite the promising preclinical research, further studies are needed for their clinical application (Xie et al., 2020).

Safety and Hazards

3-Aminomethyl-phenylacetic acid may pose certain safety and hazard risks. For instance, it’s advised to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound . More detailed safety data can be found in its Safety Data Sheet .

Mechanism of Action

Target of Action

3-Aminomethyl-phenylacetic acid, also known as 2-(3-(Aminomethyl)phenyl)acetic acid, is a complex compound with multiple potential targets. One of its primary targets is the natriuretic peptide receptor A (NPR-A) . This receptor is involved in raising intracellular cGMP concentrations and plays a crucial role in blood pressure regulation and sodium homeostasis .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . This involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s interaction with its targets results in changes at the molecular level, which can lead to various physiological effects.

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, making it a valuable tool in organic synthesis .

Pharmacokinetics

It’s worth noting that the compound’s stability may be influenced by its form as a boronic ester . Boronic esters are generally stable and easy to purify, making them valuable building blocks in organic synthesis . Their stability also presents challenges when it comes to removing the boron moiety at the end of a sequence if required .

Result of Action

The result of the compound’s action can vary depending on the specific context and application. For instance, in the context of the Suzuki–Miyaura coupling reaction, the compound contributes to the formation of new carbon–carbon bonds . This can lead to the synthesis of new organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s stability as a boronic ester can be affected by exposure to air and moisture . Additionally, the efficiency of the Suzuki–Miyaura coupling reaction can be influenced by the reaction conditions, including temperature and the presence of other reagents .

Biochemical Analysis

Biochemical Properties

3-Aminomethyl-phenylacetic acid is involved in several biochemical reactions. It has been found to participate in the catalytic protodeboronation of alkyl boronic esters, a valuable transformation in organic synthesis . This interaction involves a radical approach, indicating that this compound may interact with enzymes and proteins that facilitate radical reactions .

Cellular Effects

The effects of this compound on cellular processes are not fully understood. It is known that this compound can influence cell function. For example, it has been found to be involved in the formation of peptide bonds between amino acids, which is a crucial process in protein synthesis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. For instance, it has been found to inhibit the binding of gabapentin to the α2δ subunit of voltage-gated calcium channels, indicating that it may exert its effects through binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

It is known that this compound plays a role in peptide synthesis, suggesting that it may have long-term effects on cellular function .

Metabolic Pathways

This compound is involved in the catabolism of phenylacetic acid, an intermediate in phenylalanine degradation . This pathway contains several enzymes and cofactors that interact with this compound .

Transport and Distribution

It is known that this compound is involved in peptide synthesis, suggesting that it may interact with transporters or binding proteins involved in this process .

Properties

IUPAC Name

2-[3-(aminomethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-6-8-3-1-2-7(4-8)5-9(11)12/h1-4H,5-6,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMILONVYAUZURK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CN)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20623816
Record name [3-(Aminomethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113520-43-7
Record name [3-(Aminomethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.